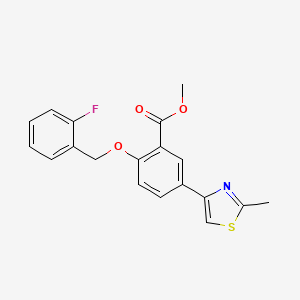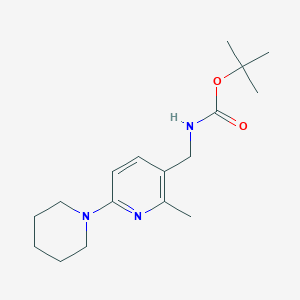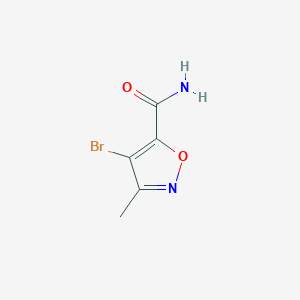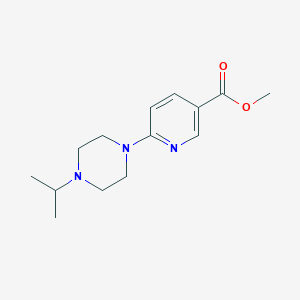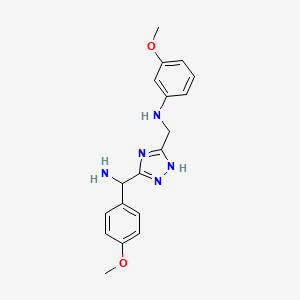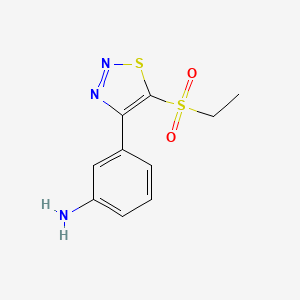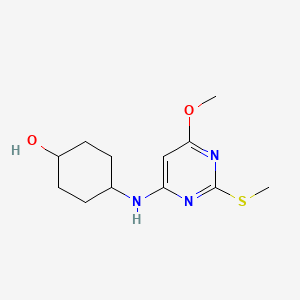
4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanol derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a methylsulfanyl group, which is attached to a cyclohexanol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic building blocks such as acetylacetone and thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Attachment to Cyclohexanol: The final step involves coupling the substituted pyrimidine with cyclohexanol under specific conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: H2/Pd-C (Hydrogen with Palladium on Carbon)
Substitution Reagents: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine-cyclohexanol derivatives
Wissenschaftliche Forschungsanwendungen
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexane: Lacks the hydroxyl group.
Uniqueness
The presence of both the methoxy and methylsulfanyl groups on the pyrimidine ring, along with the cyclohexanol moiety, may confer unique biological properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H19N3O2S |
|---|---|
Molekulargewicht |
269.37 g/mol |
IUPAC-Name |
4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
CPUQYHHQKFXYRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
